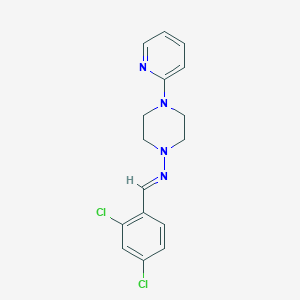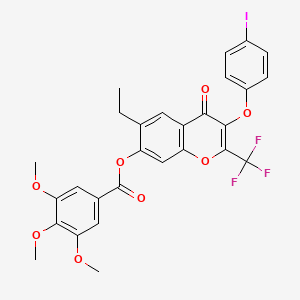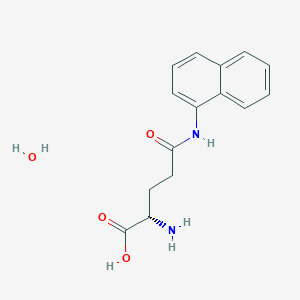
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group attached to a 1,2-diphenyl-ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester typically involves the reaction of 1,2-diphenyl-ethanol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then esterified to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2-diphenyl-ethanol and isopropyl carbamate.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-80°C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Hydrolysis: 1,2-diphenyl-ethanol and isopropyl carbamate
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various carbamate derivatives
科学的研究の応用
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential use as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester involves the hydrolysis of the ester bond to release the active 1,2-diphenyl-ethanol and isopropyl carbamate. The released compounds can then interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include:
Enzyme inhibition: The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site.
Receptor binding: The released 1,2-diphenyl-ethanol can bind to specific receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- (1,2-Diphenyl-ethyl)-carbamic acid methyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid ethyl ester
- (1,2-Diphenyl-ethyl)-carbamic acid butyl ester
Uniqueness
(1,2-Diphenyl-ethyl)-carbamic acid isopropyl ester is unique due to its specific ester group, which influences its hydrolysis rate and the release of active compounds. The isopropyl ester group provides a balance between stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
305860-10-0 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
propan-2-yl N-(1,2-diphenylethyl)carbamate |
InChI |
InChI=1S/C18H21NO2/c1-14(2)21-18(20)19-17(16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,19,20) |
InChIキー |
MYTUOHIXQFKPEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![disodium 3-amino-4-((E)-{4'-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2,7-naphthalenedisulfonate](/img/structure/B11994001.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11994015.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11994021.png)




![5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994044.png)
![6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11994050.png)
![N-[2,2,2-Trichloro-1-[[[(3-nitrophenyl)amino]thioxomethyl]amino]ethyl]benzeneacetamide](/img/structure/B11994057.png)

